2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with a bromophenylsulfonyl group through a nucleophilic substitution reaction.
Condensation reaction: The resulting intermediate is then reacted with an appropriate aldehyde or ketone to form the hydrazone linkage.
Final product formation: The final step involves the condensation of the hydrazone intermediate with an acetohydrazide under controlled conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Studies: It can be used as a probe to study biological processes involving piperazine derivatives.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action for 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenylsulfonyl group may enhance binding affinity and specificity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the 3-methylthiophen-2-yl group. This group can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H21BrN4O3S2 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H21BrN4O3S2/c1-14-6-11-27-17(14)12-20-21-18(24)13-22-7-9-23(10-8-22)28(25,26)16-4-2-15(19)3-5-16/h2-6,11-12H,7-10,13H2,1H3,(H,21,24)/b20-12+ |
InChI Key |
ZAKPQRQYXVKTDH-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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